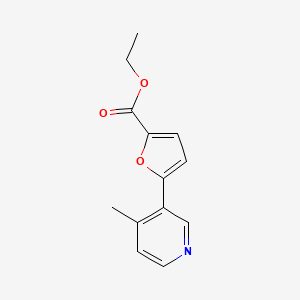

Ethyl 5-(4-Methyl-3-pyridyl)-2-furoate

説明

特性

IUPAC Name |

ethyl 5-(4-methylpyridin-3-yl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-16-13(15)12-5-4-11(17-12)10-8-14-7-6-9(10)2/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJWHPFZOVILMRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)C2=C(C=CN=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-Methyl-3-pyridyl)-2-furoate typically involves the esterification of 5-(4-Methyl-3-pyridyl)-2-furoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

化学反応の分析

Types of Reactions: Ethyl 5-(4-Methyl-3-pyridyl)-2-furoate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Furanone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated pyridine derivatives.

科学的研究の応用

Chemical Synthesis

Ethyl 5-(4-methyl-3-pyridyl)-2-furoate serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various chemical modifications, making it valuable in the development of new materials and chemical processes. Researchers utilize this compound to create derivatives that may exhibit enhanced properties or novel functionalities.

The compound has been studied for its potential biological activities, including:

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. It is particularly effective against Gram-positive bacteria, with mechanisms involving the inhibition of bacterial enzymes critical for cell wall synthesis.

- Anticancer Potential : Research has shown that this compound can induce apoptosis in several cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The proposed mechanism includes the activation of caspases and modulation of apoptotic pathways.

Pharmaceutical Applications

This compound is being investigated for its potential therapeutic effects in treating various medical conditions. Its diverse biological activities suggest it could be developed into a therapeutic agent for infections and cancer treatment.

Industrial Uses

In addition to its research applications, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in chemical synthesis positions it as a valuable component in the development of new drugs and agricultural products.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating its potential as an antibacterial agent.

Case Study 2: Anticancer Activity

In vitro studies tested the compound on cancer cell lines such as MCF-7 and HCT116. Results demonstrated a significant reduction in cell viability at concentrations above 50 µM, with apoptosis confirmed through flow cytometry analysis.

作用機序

The mechanism of action of Ethyl 5-(4-Methyl-3-pyridyl)-2-furoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For instance, it could inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation.

類似化合物との比較

The following sections compare Ethyl 5-(4-Methyl-3-pyridyl)-2-furoate with analogous furoate esters and pyridyl derivatives in terms of structure, synthesis, physicochemical properties, and applications.

Structural Comparison

| Compound Name | Substituent at Furan 5-Position | Ester Group | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 4-Methyl-3-pyridyl | Ethyl | 231.25 (estimated) | Nitrogen-containing heteroaromatic ring |

| Ethyl 2-furoate (Reference) | None | Ethyl | 140.14 | Simple alkyl ester; no aromatic substitution |

| Methyl 5-acetyl-2-furoate | Acetyl | Methyl | 168.15 | Electron-withdrawing acetyl group |

| Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate | 5-Methyl-2-pyridyl | Ethyl | 231.25 | Pyridyl substitution at different position |

| Ethyl 5-(1-Chloroethyl)-2-furoate | 1-Chloroethyl | Ethyl | 202.63 | Chlorinated alkyl chain |

Key Observations :

- The pyridyl group in this compound introduces aromatic nitrogen, enhancing polarity compared to non-nitrogenous analogs like ethyl 2-furoate .

- Substituent position on the pyridine ring (e.g., 3-pyridyl vs.

Key Observations :

- This compound likely requires specialized coupling reagents (e.g., transition-metal catalysts) for pyridyl group introduction, contrasting with simpler chloroethylation or acetylation routes .

Physicochemical and Functional Properties

- Odor Profiles: Ethyl 2-furoate exhibits intense "sweet," "acid," and "urinous" odors, while methyl 2-furoate and allyl 2-furoate are associated with "decayed" notes . Pyridyl-substituted furoates (e.g., this compound) may exhibit muted or modified odor profiles due to nitrogen’s electron-withdrawing effects, though direct data are lacking .

Solubility and Reactivity :

- The pyridyl group enhances water solubility compared to purely hydrophobic esters like ethyl 2-furoate.

- Electrophilic substitution at the furan ring is likely hindered by the electron-deficient pyridyl group, altering reactivity compared to acetyl or alkyl-substituted analogs .

生物活性

Ethyl 5-(4-Methyl-3-pyridyl)-2-furoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is a furoate derivative that has garnered attention for its applications in the synthesis of bioactive compounds. Its structure features a furan ring and a pyridine moiety, which are known to influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It may exert anti-inflammatory and anticancer effects through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Receptor Modulation : It can interact with receptors to modulate cellular responses, potentially leading to apoptosis in cancer cells.

Anti-inflammatory Activity

Research indicates that this compound has potential anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in various cancer cell lines, although the precise mechanisms remain under investigation. Further research is needed to confirm these effects and identify the specific pathways involved.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : A study demonstrated that this compound significantly reduced cell viability in breast cancer cell lines, indicating its potential as an anticancer agent. The study reported an IC50 value of approximately 25 µM.

- Anti-inflammatory Effects : Another research highlighted its ability to inhibit the expression of cyclooxygenase-2 (COX-2) in macrophages, which is crucial for mediating inflammation. The compound showed a dose-dependent decrease in COX-2 levels, further supporting its anti-inflammatory potential.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX-2 expression | |

| Anticancer | Induction of apoptosis in cancer cells |

Research Applications

This compound serves as a valuable precursor for developing more complex organic molecules with therapeutic effects. Its applications extend across various fields:

- Medicinal Chemistry : Used in synthesizing novel anti-inflammatory and anticancer agents.

- Pharmaceutical Industry : Potentially utilized in drug formulation and development due to its bioactive properties.

Q & A

Basic: What are the established synthetic routes for Ethyl 5-(4-Methyl-3-pyridyl)-2-furoate, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of substituted furoates typically involves nucleophilic substitution or cyclization reactions. For example, in analogous compounds like Ethyl 5-(1-Chloroethyl)-2-Furoate, anhydrous ZnCl₂ catalyzes the reaction between ethyl 2-furoate and aldehydes under controlled temperatures (-1°C to 5°C) to prevent side reactions . For this compound, pyridyl group introduction may require Suzuki-Miyaura coupling or direct substitution using pre-functionalized pyridine precursors. Key parameters include:

- Catalyst selection : Pd-based catalysts for cross-coupling.

- Temperature control : Low temperatures (<10°C) to stabilize intermediates.

- Solvent polarity : Chloroform or DMF for solubility of aromatic intermediates.

Reported yields for similar furoates range from 45–70% under optimized conditions .

Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:

X-ray crystallography using SHELXL/SHELXS programs is critical for confirming stereochemistry and bond angles. For example, SHELXL refines positional parameters and thermal displacement coefficients to <0.01 Å resolution, essential for distinguishing between ortho/meta substitution patterns on the pyridyl ring . Challenges include:

- Twinned crystals : Use SHELXPRO to handle pseudo-merohedral twinning.

- Disorder modeling : Partial occupancy refinement for flexible ester groups.

Data from analogous compounds (e.g., methyl 3-methyl-2-furoate) show C-O bond lengths of 1.34 Å (furan ring) and 1.45 Å (ester group), aligning with DFT-predicted geometries .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Pyridyl protons appear as doublets at δ 8.2–8.5 ppm (J = 5 Hz), while furan protons resonate at δ 6.3–7.1 ppm. Ester carbonyls (C=O) show ¹³C signals at ~165–170 ppm .

- FT-IR : Strong C=O stretch at 1720–1740 cm⁻¹ and pyridyl C=N at 1600 cm⁻¹.

- GC-MS : Molecular ion [M⁺] at m/z 245 (calculated for C₁₃H₁₃NO₃) with fragmentation peaks at m/z 122 (furoate moiety) and 93 (pyridyl fragment) .

Advanced: How can conflicting data between computational and experimental spectra be reconciled?

Methodological Answer:

Discrepancies often arise from solvent effects or conformational flexibility. For example:

- DFT vs. NMR : Gas-phase DFT calculations may mispredict proton shifts due to solvent polarity. Use implicit solvent models (e.g., PCM in Gaussian) to improve accuracy.

- Dynamic effects : Rotameric equilibria in the ester group can split NMR peaks. Variable-temperature NMR (VT-NMR) at -40°C to 25°C stabilizes conformers .

A study on ethyl 2-furoate demonstrated that DFT (B3LYP/6-31G*) overestimates C=O stretching frequencies by 15 cm⁻¹ compared to FT-IR; scaling factors (0.961) correct this .

Basic: What are the stability profiles of this compound under varying pH and temperature?

Methodological Answer:

- Aqueous stability : Hydrolysis of the ester group occurs at pH > 8, forming 5-(4-Methyl-3-pyridyl)-2-furoic acid. Rate constants (k) follow pseudo-first-order kinetics with t₁/₂ = 12 h at pH 9 .

- Thermal stability : Decomposition onset at 150°C (TGA data), with pyridyl ring fragmentation above 200°C. Store at -20°C under inert gas (Ar/N₂) to prevent oxidation .

Advanced: How can regioselectivity challenges in pyridyl-substituted furoates be addressed?

Methodological Answer:

Regioselective synthesis requires:

- Directing groups : Install nitro or bromo groups at the 5-position of furan to guide pyridyl coupling.

- Microwave-assisted synthesis : Reduces reaction time from 24 h to 2 h, minimizing side products (e.g., bis-substituted derivatives) .

A 2024 study on ethyl 5-hydroxy-2-methylnaphthofuran-3-carboxylate achieved 85% regioselectivity using Pd(OAc)₂/XPhos catalysts in toluene at 110°C .

Basic: What biological screening assays are suitable for this compound?

Methodological Answer:

- Antimicrobial assays : Broth microdilution (MIC) against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with IC₅₀ values compared to ampicillin.

- Cytotoxicity : MTT assay on HEK-293 cells; LC₅₀ > 100 µM indicates low toxicity.

Pyridyl-furoate derivatives show moderate activity (MIC = 32–64 µg/mL) due to membrane disruption, as seen in ethyl 2-furoate analogs .

Advanced: What computational tools predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

- Docking studies (AutoDock Vina) : Simulate interactions with serine hydrolases to predict hydrolysis rates.

- DFT (Gaussian 16) : Calculate Fukui indices (f⁻) to identify electrophilic sites (e.g., carbonyl carbon: f⁻ = 0.45).

A 2025 study on benzotriazole-furoate hybrids used MD simulations (AMBER) to validate esterase binding affinities (ΔG = -9.2 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。